molecular formula C21H14N4O3S B2915656 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330200-83-4

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2915656
CAS No.: 330200-83-4
M. Wt: 402.43
InChI Key: ZVFHLIVQHHFZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview: N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound provided for research purposes. Its molecular formula is C21H14N4O3S and it has a CAS registry number of 330200-83-4 . This product is intended for research and development use only and is not approved for use in humans, or as a drug, pesticide, or for any other commercial application. Structural Features and Research Context: This molecule features a benzamide core, a common structural motif in medicinal chemistry, which is substituted with both a 2,5-dioxopyrrolidine group and an N-(thiazolyl)benzamide unit. Compounds containing the N-(thiazol-2-yl)benzamide scaffold have been identified in scientific screenings as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical ligand-gated ion channel . Such molecules are valuable as pharmacological tools for investigating the poorly understood physiological functions of this receptor. Furthermore, research on structurally related benzamide compounds has shown that the 2,5-dioxopyrrolidin-1-yl moiety can contribute to improved monoclonal antibody production in mammalian cell cultures . The presence of these functional groups makes this compound a potentially useful building block or investigative tool in various biochemical and pharmacological research areas, including but not limited to ion channel modulation and bioprocess development.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3S/c22-11-13-1-3-14(4-2-13)17-12-29-21(23-17)24-20(28)15-5-7-16(8-6-15)25-18(26)9-10-19(25)27/h1-8,12H,9-10H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFHLIVQHHFZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-cyanophenyl isothiocyanate with α-haloketones to form the thiazole ring . This intermediate is then reacted with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated thiazole derivatives

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Pyrrole Derivatives

MPPB’s activity is driven by its 2,5-dimethylpyrrole moiety. Structure-activity relationship (SAR) studies highlight the importance of this group:

Compound Name Substituents on Pyrrole Cell Viability (%) Relative Cell-Specific Productivity Key Findings
MPPB 2,5-dimethyl >70% 2.2× control Optimal balance of productivity and viability
Alkylpyrrole derivatives (2,9-14) Mono-/bis-alkyl <50% 1.4–7.8× control High productivity but severe cytotoxicity
Pyrrole (7) Unsubstituted No effect No effect Inactive in all assays
1-Alkylpyrrole (1,8) N-alkyl substitution No effect No effect Loss of heteroaromatic framework reduces activity

Key Observations :

  • The 2,5-dialkyl substitution on pyrrole is critical for maintaining cell viability while enhancing productivity. Non-alkylated or N-substituted derivatives lack efficacy .
  • 2,5-Dimethylpyrrole (13) alone increased productivity by 2.2× without cytotoxicity, suggesting it is the minimal active pharmacophore .

Other Benzamide-Thiazole Derivatives

Several structurally related benzamide-thiazole compounds have been reported, though their biological activities in mAb production remain uncharacterized:

Compound Name (CAS) Substituents on Benzamide/Thiazole Known Applications
4-tert-butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide (300814-99-7) tert-butyl, sulfamoyl Antibacterial/antifungal agent (theoretical)
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (313660-14-9) diethylsulfamoyl, nitro No reported cell culture data
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide (1909316-26-2) cyanophenyl, methylformamide Unknown

Key Observations :

  • These analogs share the benzamide-thiazole backbone but lack the 2,5-dioxopyrrolidin-1-yl or 2,5-dimethylpyrrole moieties critical for mAb enhancement.
  • Their biological activities (if any) likely diverge due to differences in substitution patterns affecting metabolic interactions.

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, a cyanophenyl group, and a dioxopyrrolidine moiety. The molecular formula is C14H12N4O2SC_{14}H_{12}N_4O_2S, and it has a molecular weight of approximately 296.34 g/mol. The presence of these functional groups contributes to its diverse biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition and receptor modulation. It may interfere with signaling pathways critical for tumor growth.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains. Its efficacy in inhibiting bacterial growth makes it a candidate for further investigation in antibiotic development.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound likely binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic reactions. This mechanism is crucial for its anticancer and antimicrobial effects.
  • Receptor Modulation : By modulating receptor activity, the compound may alter cellular responses to various stimuli, impacting processes such as inflammation and cell survival.

Case Studies

  • Anticancer Study : A study published in PubMed indicated that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity (PubMed ID: 33886677) .
  • Antimicrobial Activity : A recent investigation demonstrated that thiazole derivatives possess antibacterial properties against Salmonella typhi and Bacillus subtilis. The results suggested that structural features contribute significantly to their effectiveness (SciELO) .

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAnticancer, AntimicrobialEnzyme inhibition, Receptor modulation
2,5-Dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamideAnticancerEnzyme inhibition
4-(4-cyanophenyl)-1,3-thiazoleAntimicrobialBacterial growth inhibition

Q & A

What standardized methodologies are recommended to assess the compound's impact on monoclonal antibody (mAb) production in recombinant CHO (rCHO) cells?

Basic Research Question
To evaluate the compound’s effects on mAb productivity, researchers should adopt a multi-parametric approach:

  • Metabolite Analysis : Measure glucose and lactate concentrations using BioProfile FLEX2 or similar devices. Quantify mAb concentration via HPLC with Protein A affinity columns .
  • Cell-Specific Productivity (qP) : Calculate qP (pg/cell/day) using the slope of mAb concentration over time normalized to viable cell density (VCD). Use Vi-CELL XR for cell viability and density measurements .
  • ATP Quantification : Apply intracellular ATP assay kits (e.g., Toyo B-Net) with luminescence plate readers (e.g., Infinite M Plex). Normalize ATP content per cell to correlate with metabolic activity .
  • Statistical Validation : Perform triplicate experiments with JMP or equivalent software for SD and p-value calculations (p < 0.05) .

How does the compound influence metabolic pathways linked to enhanced mAb productivity despite inhibiting cell growth?

Advanced Research Question
The compound exhibits a paradoxical effect: suppressing cell proliferation while increasing qP. Key methodologies to dissect this mechanism include:

  • Glucose Uptake and Lactate Production Rates : Track glucose consumption and lactate accumulation via HPLC. The compound elevates glucose uptake (0.61 pmol/cell/day) but reduces lactate yield (0.15 pmol/cell/day), suggesting a shift toward oxidative phosphorylation (TCA cycle) rather than glycolysis .
  • ATP Correlation : Measure ATP levels (e.g., 1.5-fold increase at 0.32 mM compound concentration) to validate enhanced energy metabolism driving protein synthesis .
  • Fed-Batch vs. Batch Culture Comparisons : In fed-batch systems, the compound reduces peak VCD (14.0 × 10⁶ cells/mL vs. 21.2 × 10⁶ in controls) but achieves 1.5× higher final mAb titer (1,098 mg/L) .

What experimental strategies are used to analyze the compound’s inhibition of N-linked galactosylation in therapeutic mAbs?

Advanced Research Question
The compound reduces galactosylation, a critical quality attribute. To assess this:

  • Glycan Profiling : Purify mAbs using Cosmo Bio antibody columns, release glycans with EZGlyco kits, and label with 2-AB. Analyze via HPLC (XBridge BEH Amide XP column, 420 nm detection) to quantify galactose-deficient species (e.g., G0F vs. G1F/G2F glycans) .
  • Dose-Response Studies : Test compound concentrations (0.08–0.64 mM) to establish a correlation between dose, galactosylation inhibition, and qP .
  • Structural-Activity Relationship (SAR) : The 2,5-dimethylpyrrole moiety is critical for galactosylation modulation. Compare derivatives (e.g., MPBP) to identify structural drivers .

How can researchers resolve contradictions between cell growth inhibition and productivity enhancement in experimental designs?

Advanced Research Question
To reconcile reduced VCD with elevated qP:

  • Time-Course Analysis : Monitor qP and VCD daily. The compound’s qP peaks at 11 pg/cell/day (vs. 7.1 in controls) by day 12 in fed-batch cultures, despite lower cell density .
  • Metabolic Flux Analysis : Use ¹³C-glucose tracing to quantify carbon allocation toward TCA cycle vs. biomass. The compound redirects glucose to ATP production, favoring mAb synthesis over proliferation .
  • Cell Cycle Arrest Studies : Assess G1-phase arrest via flow cytometry. The compound may mimic succinate-induced cell cycle modulation, delaying division while prolonging protein synthesis phases .

What structural modifications of the compound optimize its dual role in enhancing productivity and controlling glycosylation?

Advanced Research Question
SAR studies highlight the 2,5-dimethylpyrrole group as pivotal. Optimization strategies include:

  • Derivative Screening : Test pyrrolidinone and cyanophenyl-thiazole analogs for qP and glycan modulation. Compound 62 (from a 23,227-compound library) showed 171% higher mAb concentration and 202% qP .
  • Pyrrole Substitution : Replace 2,5-dimethylpyrrole with bulkier groups (e.g., 3,5-dimethylpyrazole) to evaluate steric effects on target binding .
  • Docking Studies : Model interactions with glycosyltransferases (e.g., β1,4-galactosyltransferase) to identify binding motifs responsible for galactosylation inhibition .

How do fed-batch and batch culture systems differentially affect the compound’s performance in large-scale mAb production?

Advanced Research Question
Fed-batch systems amplify the compound’s benefits:

  • Supplement Timing : Add 2% v/v feed on days 4, 6, and 8 to sustain glucose >1 g/L, preventing nutrient depletion. The compound achieves 1.5× higher mAb titer (1,098 mg/L) vs. batch systems .
  • pH and Oxygen Control : Unoptimized pH/aeration in fed-batch may mask the compound’s efficacy. Use design-of-experiment (DoE) approaches to refine conditions .
  • Scale-Down Models : Mimic industrial bioreactors in bench-scale Erlenmeyer flasks (120 rpm, 20 mm stroke) to validate scalability .

What computational or biochemical tools are recommended to study the compound’s mechanism of action?

Advanced Research Question
Integrate multi-omics and modeling:

  • RNA-Seq : Identify transcriptional changes in rCHO cells (e.g., upregulated TCA cycle genes, downregulated cell cycle regulators) .
  • Kinetic Modeling : Develop metabolic models linking ATP levels, glucose uptake, and qP to predict optimal compound dosing .
  • CRISPR Screening : Knock out putative targets (e.g., mitochondrial ATP synthases) to validate their role in the compound’s activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.